An In-depth Technical Guide to p-Terphenyl-4,4''-dithiol: Structure, Properties, and Applications in Molecular-Scale Technologies
An In-depth Technical Guide to p-Terphenyl-4,4''-dithiol: Structure, Properties, and Applications in Molecular-Scale Technologies
Introduction: The Architectural Elegance of a Molecular Wire
In the realm of molecular electronics and nanoscience, the rational design of molecular components is paramount to the advancement of next-generation technologies. Among the pantheon of molecular building blocks, p-Terphenyl-4,4''-dithiol (TPDT) emerges as a molecule of significant interest. Its rigid, conjugated terphenyl backbone provides a defined length and a pathway for electron transport, while the terminal thiol groups serve as versatile anchors for metallic surfaces, most notably gold. This combination of a semi-rigid conjugated core and robust anchoring groups makes TPDT an exemplary candidate for applications as a "molecular wire" in single-molecule junctions and as a constituent of highly ordered self-assembled monolayers (SAMs).
This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of p-Terphenyl-4,4''-dithiol. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique characteristics of this molecule in their respective fields. The information presented herein is a synthesis of established chemical principles and field-proven insights, designed to be both informative and practical.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of p-Terphenyl-4,4''-dithiol are rooted in its molecular architecture. The molecule consists of a linear chain of three benzene rings connected in a para configuration, with thiol (-SH) groups at the 4 and 4'' positions. This structure imparts a high degree of rigidity and a conjugated π-system that extends across the entire molecule.
Key Physicochemical Data
A summary of the essential physicochemical properties of p-Terphenyl-4,4''-dithiol is presented in the table below for quick reference.
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₄S₂ | [1] |
| Molecular Weight | 294.43 g/mol | [2] |
| CAS Number | 174706-21-9 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 294-299 °C | [3] |
| Boiling Point | 489.7±38.0 °C (Predicted) | [3] |
| Density | 1.200±0.06 g/cm³ (Predicted) | [3] |
| SMILES | Sc1ccc(cc1)-c2ccc(cc2)-c3ccc(S)cc3 | [2] |
| InChI | 1S/C18H14S2/c19-17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(20)12-8-16/h1-12,19-20H | [4] |
Synthesis and Characterization: From Precursor to Purified Product
The synthesis of p-Terphenyl-4,4''-dithiol is a multi-step process that requires careful execution to achieve a high-purity product. A common and effective strategy involves the initial synthesis of a di-halogenated terphenyl precursor, followed by the introduction of the thiol functionalities. The thiol groups are often introduced in a protected form, such as a thioacetate, which is then deprotected in the final step to yield the desired dithiol. This approach circumvents the challenges associated with the direct handling of reactive and easily oxidizable thiols.
Synthetic Workflow
The logical flow of the synthesis is depicted in the following diagram:
Caption: Synthetic pathway for p-Terphenyl-4,4''-dithiol.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis of 4,4''-Dibromo-p-terphenyl
This procedure is adapted from established bromination methods for aromatic compounds.
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Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.
-
Charging the Flask: To the flask, add p-terphenyl and a suitable solvent such as bromobenzene.
-
Addition of Bromine: With vigorous stirring, add liquid bromine dropwise to the reaction mixture. The reaction is typically performed at an elevated temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Precipitate the product by pouring the reaction mixture into an anti-solvent like methanol.
-
Purification: Collect the crude product by filtration and wash it with methanol. Further purification can be achieved by recrystallization from a suitable solvent like toluene to yield pure 4,4''-dibromo-p-terphenyl as a white solid.
Part 2: Synthesis of 4,4''-Di(acetylthio)-p-terphenyl
This step involves a nucleophilic aromatic substitution reaction.
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Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
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Reagents: To the flask, add 4,4''-dibromo-p-terphenyl, a source of thioacetate (e.g., potassium thioacetate), a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide), and a palladium or copper catalyst if necessary to facilitate the reaction.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature and monitor its progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and then purify by column chromatography on silica gel to obtain 4,4''-di(acetylthio)-p-terphenyl.
Part 3: Synthesis of p-Terphenyl-4,4''-dithiol (TPDT)
This final step is the deprotection of the thioacetate groups.
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Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the 4,4''-di(acetylthio)-p-terphenyl in a suitable solvent system, such as a mixture of ethanol and water.
-
Hydrolysis: Add a base, such as sodium hydroxide or potassium hydroxide, to the solution.
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Reaction Conditions: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the thioacetate groups.
-
Work-up: Cool the reaction mixture and acidify it with a dilute acid (e.g., HCl) to protonate the thiolate and precipitate the p-terphenyl-4,4''-dithiol.
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Purification: Collect the solid product by filtration, wash it thoroughly with water to remove any salts, and then dry it under vacuum. The final product should be a white to off-white solid.
Structural Characterization: Ensuring Purity and Identity
The identity and purity of the synthesized p-Terphenyl-4,4''-dithiol must be rigorously confirmed using a suite of analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show a set of distinct signals in the aromatic region (typically between 7.0 and 8.0 ppm) corresponding to the protons on the terphenyl backbone. A singlet corresponding to the thiol protons (-SH) would also be expected, though its chemical shift can be variable and it may be broad.
-
¹³C NMR: The carbon NMR spectrum will display a series of signals in the aromatic region (typically 120-150 ppm), consistent with the carbon framework of the terphenyl structure.[5] The number of unique carbon signals will depend on the symmetry of the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the final product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for aromatic C-H stretching and a band for the S-H stretching of the thiol groups.
Self-Assembled Monolayers (SAMs) on Gold Surfaces
One of the most significant applications of p-Terphenyl-4,4''-dithiol is in the formation of highly ordered self-assembled monolayers on gold surfaces.[2] The strong affinity of the thiol groups for gold leads to the spontaneous formation of a dense, well-ordered molecular layer.
Mechanism of SAM Formation
The formation of a TPDT SAM on a gold (111) surface is a dynamic process driven by the chemisorption of the thiol groups onto the gold lattice. This process can be visualized as follows:
Caption: Schematic of TPDT SAM formation on a gold surface.
Experimental Protocol: Preparation of TPDT SAMs on Au(111)
This protocol is a generalized procedure based on established methods for forming aromatic thiol SAMs.
-
Substrate Preparation:
-
Use a gold-coated substrate, typically silicon wafers or mica with a fresh layer of gold deposited.
-
Clean the gold substrate immediately before use. A common method is to rinse with ethanol and deionized water, followed by drying under a stream of dry nitrogen. For obtaining atomically flat Au(111) surfaces, flame annealing of the gold substrate is often performed.
-
-
Solution Preparation:
-
Prepare a dilute solution of p-Terphenyl-4,4''-dithiol in a high-purity solvent. Ethanol is a commonly used solvent. A typical concentration is in the range of 0.1 to 1 mM.
-
-
Immersion:
-
Immerse the clean gold substrate into the TPDT solution in a clean, sealed container. To minimize oxidation, the solution can be degassed, and the immersion can be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the self-assembly to proceed for a sufficient amount of time, typically ranging from several hours to 24-48 hours, to ensure the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
After immersion, carefully remove the substrate from the solution and rinse it thoroughly with fresh solvent (e.g., ethanol) to remove any non-chemisorbed molecules.
-
Dry the substrate gently with a stream of dry nitrogen.
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Characterization of TPDT SAMs
The quality of the formed SAM can be assessed using various surface-sensitive techniques:
-
X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the presence of sulfur on the surface and provide information about the chemical state of the sulfur (i.e., thiolate formation).
-
Contact Angle Goniometry: Measuring the water contact angle provides information about the hydrophobicity and packing density of the monolayer. A well-ordered aromatic SAM is expected to be relatively hydrophobic.
-
Scanning Tunneling Microscopy (STM): STM can provide atomic-resolution images of the SAM, revealing the packing structure and the presence of any defects.
Applications in Molecular Electronics
The rigid, conjugated structure of p-Terphenyl-4,4''-dithiol makes it an excellent candidate for use as a molecular wire in molecular electronic devices. The thiol end groups allow for the molecule to be chemically bonded between two metal electrodes, forming a molecular junction.
Fabrication of a Molecular Junction
A common technique for creating and measuring the conductance of single-molecule junctions is the Scanning Tunneling Microscope-Break Junction (STM-BJ) method.[6]
Caption: A p-Terphenyl-4,4''-dithiol molecular junction.
Experimental Workflow: STM-Break Junction Measurement
-
Sample Preparation: A dilute solution of TPDT is prepared in a suitable solvent.
-
Measurement Setup: An STM is used with a gold tip and a gold substrate. A small amount of the TPDT solution is introduced into the junction area.
-
Junction Formation: The STM tip is repeatedly brought into and out of contact with the gold substrate. As the tip is withdrawn, a single TPDT molecule can bridge the gap between the tip and the substrate, forming a molecular junction.
-
Conductance Measurement: As the junction is stretched and eventually breaks, the current passing through the molecule is measured as a function of the applied bias voltage. This process is repeated thousands of times to build up a statistical distribution of conductance values.
-
Data Analysis: The collected conductance traces are compiled into a histogram, which typically shows peaks at integer multiples of the conductance quantum (G₀), with a prominent peak corresponding to the conductance of a single TPDT molecule.
Conclusion and Future Outlook
p-Terphenyl-4,4''-dithiol stands as a testament to the power of molecular design in advancing nanoscience and technology. Its well-defined structure, robust chemical properties, and versatile anchoring capabilities have established it as a cornerstone molecule for fundamental studies in charge transport at the single-molecule level and for the construction of highly ordered functional surfaces.
The protocols and data presented in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize TPDT in their work. Future research will likely focus on the chemical modification of the terphenyl backbone to tune its electronic properties, the exploration of TPDT in more complex molecular electronic devices, and its integration into novel sensing and energy-related applications. As our ability to manipulate matter at the molecular scale continues to grow, the importance of well-characterized and reliable molecular components like p-Terphenyl-4,4''-dithiol will only increase.
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